Gymnoside III

Description

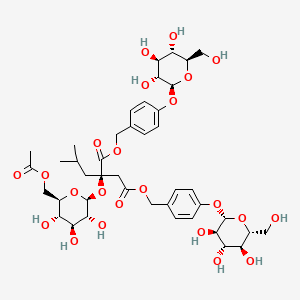

Structure

2D Structure

Properties

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVQDAOKYCPBQU-PCBDRJNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Gymnoside III: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside III is a naturally occurring glycoside isolated from the tubers of Gymnadenia conopsea, a plant species belonging to the Orchidaceae family.[1][2] As a member of the glucosyloxybenzyl 2-isobutylmalate class of compounds, this compound presents a unique chemical scaffold that is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, based on available scientific literature.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central 2-isobutylmalate core esterified with two 4-(β-D-glucopyranosyloxy)benzyl moieties and further substituted with an acetylated glucose unit. The definitive structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

The chemical and physical properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₈O₂₃ | [2] |

| Molecular Weight | 930.90 g/mol | [2] |

| CAS Number | 899430-03-6 | [1][2] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Exact Mass | 930.33937 | |

| Standard InChI | InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1 | [1] |

| Standard InChIKey | MHVQDAOKYCPBQU-KAWDGCRNSA-N | [1] |

| Canonical SMILES | CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)C(C(=O)OCC1=CC=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR and MS data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data is crucial for determining the elemental composition. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.

| Ion Mode | Adduct Ion (m/z) | MS² Fragment Ions (m/z) | Reference |

| Negative | 929.33154 [M-H]⁻ | 661.23553, 619.22565, 481.17163, 439.16144, 153.05579 |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, as detailed in the primary literature.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from the tubers of Gymnadenia conopsea is as follows:

Detailed Protocol:

-

Extraction: The air-dried and powdered tubers of Gymnadenia conopsea are extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a concentrated extract.

-

Solvent Partitioning: The methanolic extract is suspended in water (H₂O) and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Initial Chromatographic Separation: The n-BuOH-soluble fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of H₂O, MeOH, and acetone.

-

Silica Gel Chromatography: The MeOH eluate is further fractionated using silica gel column chromatography with a chloroform (CHCl₃)-MeOH-H₂O solvent system.

-

ODS Chromatography: Fractions containing this compound are then separated on an octadecylsilyl (ODS) column with a MeOH-H₂O gradient.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern, providing insights into the connectivity of the different structural units.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons and for assigning the complete structure.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities of purified this compound. Most of the pharmacological studies have been conducted on the crude extracts of Gymnadenia conopsea or on related glucosyloxybenzyl 2-isobutylmalates. These studies suggest potential antiallergic and other therapeutic effects for this class of compounds. Further research is needed to elucidate the specific biological functions and potential therapeutic applications of this compound.

Conclusion

This compound is a complex natural product with a well-defined chemical structure. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research. While its specific biological activities remain largely unexplored, its unique structural features make it a compelling target for future pharmacological investigations. This technical guide serves as a valuable resource for scientists interested in the study and potential development of this compound and related natural products.

References

The Orchidaceous Origin of Gymnoside III: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation protocols for Gymnoside III, a notable glucosyloxybenzyl 2-isobutylmalate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Source and Identification

This compound is a naturally occurring compound exclusively isolated from the tubers of Gymnadenia conopsea, a species of fragrant marsh orchid.[1][2] It is crucial to distinguish this from Gymnema sylvestre, a plant known for producing gymnemic acids, as there is no scientific literature to support the presence of this compound in Gymnema sylvestre. Over 203 different metabolites have been identified from the tubers of G. conopsea, including a variety of benzyl ester glucosides, stilbenoids, and phenanthrenes.[1]

Quantitative Analysis

While specific quantitative yield data for the isolation of pure this compound is not extensively reported in the available literature, methods for the quantification of related glucosyloxybenzyl 2-isobutylmalates from G. conopsea have been developed. A High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous quantification of five related compounds, providing a framework for the quantitative analysis of this compound.

Table 1: Quantitative Analysis of Glucosyloxybenzyl 2-Isobutylmalates in G. conopsea Tubers by HPLC

| Compound | Linearity (r) | Limit of Detection (LOD) (µg) | Limit of Quantification (LOQ) (µg) |

| Dactylorhin B | > 0.9998 | 0.048 | 0.19 |

| Dactylorhin E | > 0.9998 | 0.0066 | 0.019 |

| Loroglossin | > 0.9998 | 0.0078 | 0.023 |

| Dactylorhin A | > 0.9998 | 0.011 | 0.033 |

| Militarine | > 0.9998 | 0.0072 | 0.022 |

Source: Adapted from a study on the quantitative determination of five glucosyloxybenzyl 2-isobutylmalates in the tubers of Gymnadenia Conopsea.

Experimental Protocols for Isolation

The isolation of this compound from the tubers of G. conopsea involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for the isolation of glucosyloxybenzyl 2-isobutylmalates from this source.

General Extraction Procedure

-

Preparation of Plant Material : Dried tubers of G. conopsea (20.0 kg) are ground into a fine powder.

-

Solvent Extraction : The powdered material is extracted three times with 95% aqueous ethanol (EtOH) at room temperature.[2]

-

Concentration : The combined ethanolic extracts are filtered and then concentrated under reduced pressure to yield a crude residue (approximately 1.0 kg).[2]

Chromatographic Purification

-

Macroporous Resin Column Chromatography : The crude residue is subjected to column chromatography using a D101 macroporous resin.[2]

-

Elution Gradient : A stepwise gradient of increasing ethanol concentration is used for elution:

-

30% Ethanol

-

50% Ethanol

-

75% Ethanol[2]

-

-

Fraction Collection : Fractions are collected based on the elution solvent. The fraction containing this compound and related compounds is typically eluted with 50% ethanol.[2]

-

-

Further Purification : While the specific details for the final purification of this compound are not fully elucidated in a single source, further separation of the 50% ethanol fraction would be achieved through repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Visualization of Experimental Workflow

As no specific signaling pathways involving this compound have been reported in the scientific literature, the following diagram illustrates the experimental workflow for its isolation from Gymnadenia conopsea tubers.

References

Biosynthesis pathway of Gymnoside III in plants

An In-depth Technical Guide on the Putative Biosynthesis of Gymnoside III

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This compound, a glucosyloxybenzyl 2-isobutylmalate, has been isolated from the tubers of the orchid Gymnadenia conopsea. While its pharmacological properties are of growing interest, its biosynthetic pathway has not been elucidated. This technical guide synthesizes current knowledge from disparate fields of plant biochemistry to propose a putative biosynthetic pathway for this compound. We delineate a multi-step enzymatic sequence commencing from primary metabolites, detailing the formation of key precursors—4-hydroxybenzyl alcohol and 2-isobutylmalate—and culminating in the final esterification and glycosylation events. This guide provides a theoretical framework, including potential enzyme classes involved, analogous quantitative data from related systems, detailed experimental protocols for pathway characterization, and logical diagrams to facilitate a comprehensive understanding. This document is intended to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this and structurally related natural products.

Introduction

This compound is a specialized metabolite identified in the orchid Gymnadenia conopsea[1]. Structurally, it is comprised of a 4-hydroxybenzyl alcohol moiety glycosylated at the phenolic hydroxyl group, which is in turn esterified to 2-isobutylmalate. The unique conjunction of constituents from the phenylpropanoid pathway, amino acid catabolism, and carbohydrate metabolism underscores a fascinating convergence of metabolic networks in its formation. Understanding the biosynthesis of this compound is paramount for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic biology.

Due to the absence of direct experimental evidence for the this compound biosynthetic pathway, this guide puts forth a putative pathway constructed from established principles of plant metabolic logic. The proposed pathway is dissected into three principal stages:

-

Stage 1: Biosynthesis of 4-Hydroxybenzyl Alcohol via the Phenylpropanoid Pathway.

-

Stage 2: Biosynthesis of 2-Isobutylmalate from the Leucine Catabolic Pathway.

-

Stage 3: Assembly of this compound through sequential esterification and glycosylation.

Each stage will be discussed in detail, including the key enzymatic steps, the classes of enzymes likely involved, and supporting evidence from analogous pathways.

Putative Biosynthesis Pathway of this compound

The proposed biosynthetic route to this compound is a branched pathway originating from primary metabolism. The overall logic of the pathway is depicted below.

Caption: Putative biosynthetic pathway of this compound.

Stage 1: Biosynthesis of 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol is a benzenoid compound derived from the phenylpropanoid pathway, which commences with the amino acid L-phenylalanine.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to yield cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A (CoA) in a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) , forming p-coumaroyl-CoA.

-

p-Coumaroyl-CoA to 4-Hydroxybenzaldehyde: The conversion of p-coumaroyl-CoA to 4-hydroxybenzaldehyde can proceed via a β-oxidative pathway, analogous to fatty acid degradation. This involves hydration, oxidation, and thiolytic cleavage, although the specific enzymes for this transformation in the context of 4-hydroxybenzaldehyde synthesis are not fully characterized in all plants.

-

4-Hydroxybenzaldehyde to 4-Hydroxybenzyl Alcohol: The final step is the reduction of the aldehyde group of 4-hydroxybenzaldehyde to a hydroxyl group, catalyzed by a Benzyl Alcohol Dehydrogenase (BAD) or a related alcohol dehydrogenase.

Stage 2: Biosynthesis of 2-Isobutylmalate

The isobutylmalate moiety of this compound is structurally related to intermediates in the biosynthesis of leucine. It is hypothesized to arise from a modification of the leucine catabolic pathway, which starts with the deamination of L-leucine.

-

L-Leucine to α-Ketoisocaproate: The catabolism of leucine begins with a reversible transamination reaction catalyzed by a Branched-Chain Aminotransferase (BCAT) , which converts L-leucine to α-ketoisocaproate.

-

α-Ketoisocaproate to 2-Isobutylmalate: In leucine biosynthesis, the analogous α-keto acid, α-ketoisovalerate, is condensed with acetyl-CoA by Isopropylmalate Synthase (IPMS) . We propose a similar, yet uncharacterized, enzymatic reaction where α-ketoisocaproate is condensed with a two-carbon unit (potentially from acetyl-CoA) and subsequently reduced to form 2-isobutylmalate. The exact nature of this proposed synthase, possibly an IPMS-like enzyme with relaxed substrate specificity, remains to be discovered.

Stage 3: Assembly of this compound

The final assembly of this compound involves the esterification of 4-hydroxybenzyl alcohol and 2-isobutylmalate, followed by the glycosylation of the phenolic hydroxyl group. The order of these two final steps is currently unknown.

-

Pathway A (Esterification first): A BAHD family acyltransferase could catalyze the esterification of 4-hydroxybenzyl alcohol with an activated form of 2-isobutylmalate (e.g., isobutylmalyl-CoA) to form 4-hydroxybenzyl 2-isobutylmalate. This intermediate would then be glycosylated by a UDP-dependent Glycosyltransferase (UGT) , using UDP-glucose as the sugar donor, to yield this compound.

-

Pathway B (Glycosylation first): A UGT could first glycosylate 4-hydroxybenzyl alcohol to form gastrodin (4-(β-D-glucopyranosyloxy)benzyl alcohol). Subsequently, an acyltransferase, potentially a Serine Carboxypeptidase-Like (SCPL) acyltransferase which often utilizes glycosylated acyl acceptors, would catalyze the esterification of the benzylic alcohol with 2-isobutylmalate to form this compound.

Quantitative Data from Analogous Systems

Direct kinetic data for the enzymes involved in this compound biosynthesis is unavailable. The following table summarizes kinetic parameters for enzymes that catalyze similar reactions, providing a baseline for future characterization studies.

| Enzyme Class | Analogous Enzyme | Source Organism | Substrate(s) | K_m (µM) | V_max / k_cat | Reference |

| Acyltransferase (BAHD) | Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT) | Clarkia breweri | Benzyl alcohol, Benzoyl-CoA | 28, 5.2 | 16.7 pkat/µg | [2] |

| Acyltransferase (BAHD) | Coniferyl Alcohol Acetyltransferase (CFAT) | Petunia hybrida | Coniferyl alcohol, Acetyl-CoA | 500, 250 | 1.1 nkat/mg | [3] |

| UDP-Glycosyltransferase | UGT737B1 | Marchantia polymorpha | Phloretin, UDP-Glucose | 14.7, 102.1 | 1.8 pkat/µg | [4] |

| UDP-Glycosyltransferase | UGT741A1 | Marchantia polymorpha | Lunularin, UDP-Glucose | 2.5, 23.8 | 3.0 pkat/µg | [4] |

Experimental Protocols

The characterization of the putative this compound biosynthetic pathway requires the identification and functional analysis of the involved enzymes. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of candidate acyltransferases and glycosyltransferases in E. coli for subsequent biochemical characterization.

Caption: Workflow for heterologous expression and purification.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from G. conopsea tubers using a suitable kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

Gene Amplification and Cloning: Candidate genes, identified through transcriptome analysis and homology to known acyltransferases and UGTs, are amplified by PCR using gene-specific primers. The PCR product is cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of media. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Cells are harvested by centrifugation and lysed. The protein is purified from the clarified lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins). The purified protein is then dialyzed against a suitable storage buffer.

In Vitro Acyltransferase Assay

This protocol outlines a method to determine the activity of a candidate acyltransferase in synthesizing the ester intermediate.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), 200 µM 4-hydroxybenzyl alcohol, 200 µM 2-isobutylmalyl-CoA (or 2-isobutylmalate and ATP/CoA if a ligase is co-assayed), and 1-5 µg of purified enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol or by acidification. The product is extracted with an organic solvent like ethyl acetate.

-

Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against a chemically synthesized standard.

-

Alternative Spectrophotometric Assay: For CoA-dependent acyltransferases, a continuous spectrophotometric assay can be employed using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the release of free Coenzyme A at 412 nm[5][6].

In Vitro UDP-Glycosyltransferase Assay

This protocol describes a method for assessing the glycosylation of the ester intermediate or 4-hydroxybenzyl alcohol.

Caption: General workflow for a UGT enzyme assay.

Methodology:

-

Reaction Mixture Preparation: A standard reaction mixture (50 µL) includes 50 mM potassium phosphate buffer (pH 7.0), 1 mM of the acceptor substrate (e.g., 4-hydroxybenzyl 2-isobutylmalate or 4-hydroxybenzyl alcohol), 2 mM UDP-glucose, and 1-2 µg of purified UGT.

-

Reaction Incubation: The reaction is started by adding the enzyme and incubated at 37°C for 1-2 hours.

-

Reaction Termination and Analysis: The reaction is terminated by adding 50 µL of methanol. After centrifugation to pellet the precipitated protein, the supernatant is analyzed by HPLC or LC-MS to identify and quantify the glycosylated product.

-

Alternative Luminescence Assay: A high-throughput alternative involves a coupled-enzyme system where the UDP produced is converted to ATP, which then generates a luminescent signal via luciferase (e.g., UDP-Glo™ Assay)[7][8][9]. This allows for rapid kinetic analysis.

Conclusion and Future Outlook

This technical guide has presented a comprehensive putative biosynthetic pathway for this compound in Gymnadenia conopsea. By integrating knowledge from the phenylpropanoid pathway, amino acid catabolism, and the functions of acyltransferases and glycosyltransferases, we have constructed a logical and testable model. The provided experimental protocols offer a clear roadmap for the research community to embark on the characterization of this pathway.

Key areas for future research include:

-

Transcriptome and Genome Sequencing of Gymnadenia conopsea: This is essential to identify candidate genes for PAL, C4H, 4CL, BADs, BCATs, and the proposed IPMS-like synthase, as well as specific BAHD/SCPL acyltransferases and UGTs.

-

Functional Characterization of Candidate Genes: The heterologous expression and biochemical characterization of these candidate enzymes are necessary to confirm their proposed roles in the pathway.

-

In Vivo Pathway Elucidation: The use of labeled precursors in G. conopsea tissue cultures or in vitro systems can help to trace the flow of metabolites and validate the proposed pathway intermediates.

The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of the metabolic diversity in orchids but also provide a valuable toolkit of enzymes for the synthetic biology community, enabling the sustainable production of this and other valuable natural products.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 8. promega.co.uk [promega.co.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gymnoside III: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside III, a natural product belonging to the class of glucosyloxybenzyl 2-isobutylmalates, was first identified from the tubers of the orchid species Gymnadenia conopsea. This document provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. Due to the limited publicly available data, this guide also presents a generalized experimental protocol for the isolation of such compounds from their natural source. While specific biological activities and associated signaling pathways for this compound have not been extensively reported, this guide serves as a foundational resource for researchers interested in exploring its potential therapeutic applications.

Discovery and History

This compound was first reported in a 2006 publication in the Journal of Natural Products.[1] It was isolated from the tubers of the fragrant orchid Gymnadenia conopsea (L.) R.Br. by a team of Japanese researchers. This discovery was part of a broader phytochemical investigation of the plant, which led to the identification of seven new glucosyloxybenzyl 2-isobutylmalates, designated as gymnosides I–VII, with this compound being one of these novel compounds.[1] The structure of this compound was elucidated using a combination of chemical and physicochemical methods, including spectroscopic analysis.[1]

Physicochemical Properties

While the complete raw spectroscopic data from the original publication is not readily accessible, the fundamental physicochemical properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₈O₂₃ | [2] |

| Molecular Weight | 930.9 g/mol | [2] |

| Source Organism | Gymnadenia conopsea (tubers) | [1][2][3] |

| Compound Class | Glucosyloxybenzyl 2-isobutylmalate | [2][3] |

| CAS Number | 899430-03-6 |

Experimental Protocols

The precise, detailed experimental protocol for the isolation of this compound from the original 2006 study is not available in the public domain. However, a 2024 study on the bioactivity-guided isolation of other compounds from Gymnadenia conopsea provides a representative methodology that would likely be similar. The following is a generalized protocol based on this more recent research.[4]

It is crucial to note that this is a representative protocol and may not reflect the exact procedure used for the initial isolation of this compound.

General Extraction and Isolation Workflow

Caption: Generalized workflow for the extraction and isolation of compounds from Gymnadenia conopsea.

Detailed Methodologies (Generalized)

-

Plant Material Preparation: Dried tubers of Gymnadenia conopsea are ground into a fine powder.[4]

-

Extraction: The powdered plant material is extracted multiple times (typically three times) with 95% aqueous ethanol at room temperature. The extracts are then combined and filtered.[4]

-

Concentration: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

-

Preliminary Fractionation: The crude residue is subjected to macroporous resin column chromatography. A common resin used is D101. The column is typically eluted with a gradient of increasing ethanol concentrations in water (e.g., 30%, 50%, 75% ethanol) to separate the components based on polarity.[4]

-

Further Purification: The fraction containing the compounds of interest (in this case, likely a more polar fraction) is further purified using a combination of other chromatographic techniques. These can include silica gel column chromatography, Sephadex LH-20 column chromatography (for size exclusion), and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, as is standard for natural product chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (such as COSY, HSQC, and HMBC), would have been used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (such as HR-ESI-MS or FAB-MS) would have been employed to determine the accurate molecular weight and elemental composition of this compound.[5] Fragmentation patterns observed in MS/MS experiments would provide further structural information.

-

Acid Hydrolysis: To identify the sugar moiety, acid hydrolysis can be performed to cleave the glycosidic bond, followed by analysis of the resulting sugar (e.g., by TLC or GC) and comparison with authentic standards.[4]

Biological Activity and Signaling Pathways

As of the date of this document, there is a significant lack of publicly available research on the specific biological activities of this compound. While other compounds isolated from Gymnadenia conopsea have been investigated for activities such as neuroprotection,[4] and related classes of compounds like ginsenosides are known for their anti-inflammatory and cytotoxic effects, no such studies have been specifically reported for this compound.

Consequently, there is no information on the mechanism of action or any associated signaling pathways for this compound. This represents a significant knowledge gap and an opportunity for future research.

A Potential Research Workflow

The following diagram illustrates a logical workflow for future investigations into the biological activity of this compound.

Caption: A proposed experimental workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a structurally interesting natural product isolated from Gymnadenia conopsea. While its initial discovery and structural elucidation have been reported, there is a clear absence of further research into its biological potential. This guide has summarized the available information and provided a generalized experimental framework for its isolation. The lack of data on its bioactivity presents a compelling opportunity for researchers in natural product drug discovery to explore the therapeutic potential of this and other related gymnosides. Further investigation is warranted to uncover the pharmacological properties of this compound and its potential applications in medicine.

References

- 1. Analysis of metabolites and metabolism-mediated biological activity assessment of ginsenosides on microfluidic co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neuroprotective effects of ginsenoside Rg3 against homocysteine-induced excitotoxicity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Ginsenoside Rg3: A Technical Guide

Disclaimer: Initial searches for "Gymnoside III" did not yield relevant scientific literature. This guide will instead focus on "Ginsenoside Rg3," a well-researched compound with extensive in-vitro data, to illustrate the requested technical format and content. The information presented herein pertains exclusively to Ginsenoside Rg3.

This technical guide provides an in-depth overview of the preliminary in-vitro studies conducted on Ginsenoside Rg3, a prominent active ingredient isolated from Panax ginseng. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways modulated by Ginsenoside Rg3.

Data Presentation

The following tables summarize the quantitative data from various in-vitro studies on Ginsenoside Rg3, focusing on its effects on cell viability, migration, and invasion.

Table 1: Effect of Ginsenoside Rg3 on Cell Viability

| Cell Line | Assay Type | Concentration (µg/mL) | Incubation Time | Result | Reference |

| Keloid Fibroblasts (KFs) | CCK-8 | 50, 100 | 48 hours | Significant inhibition of cell proliferation compared to control.[1][2][3] | |

| Hypertrophic Scar Fibroblasts (HSFs) | CCK-8 | 50, 100 | 48 hours | Obvious inhibition of HSF proliferation compared to the control group.[4] | |

| Human Dermal Fibroblasts (HDFs) | CCK-8 | Up to 80 µM | 24 hours | No significant cytotoxicity observed.[5] | |

| PC-3M (Prostate Cancer) | MTT | Not specified | 24 hours | Did not affect cell viability at concentrations that inhibited migration.[6] | |

| HepG2 & MHCC-97L (Liver Cancer) | CCK-8 | 1.25, 2.5, 5 | 12, 24 hours | No noticeable influence on cell viability at these concentrations and time points.[7] | |

| HCT-116 (Colon Cancer) | MTT | 30, 50, 70 µM | Not specified | Obvious inhibitory effect on cell proliferation.[8] | |

| SW620 & LOVO (Colon Cancer) | MTT | 1.0 mmol/l | Not specified | Significantly decreased cell viability. | |

| MDA-MB-231 (Breast Cancer) | Not specified | 100 µM | 3 days | Inhibited proliferation by inducing G0/G1 cell cycle arrest.[9] |

Table 2: Effect of Ginsenoside Rg3 on Cell Migration and Invasion

| Cell Line | Assay Type | Concentration (µg/mL) | Incubation Time | Result | Reference |

| Keloid Fibroblasts (KFs) | Scratch Wound | 50, 100 | 48 hours | Markedly suppressed migration of KFs.[1][2][3] | |

| PC-3M (Prostate Cancer) | Wound Healing, Transwell | 10 µM | 24 hours | Remarkable inhibition of cell migration.[6] | |

| HepG2 & MHCC-97L (Liver Cancer) | Transwell | 1.25, 2.5, 5 | 24 hours | Significantly reduced the number of migratory and invasive cells.[7] | |

| HCT-116 (Colon Cancer) | Scratch Wound | 50 µM | 24 hours | Decreased cell migration ability by 32.62%.[8] | |

| SW620 & LOVO (Colon Cancer) | Not specified | Not specified | Not specified | Significantly suppressed invasion and migration ability.[10] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to assess the effect of Ginsenoside Rg3 on keloid fibroblast proliferation.[1][2][3]

-

Cell Seeding: Keloid fibroblasts (KFs) are seeded in 96-well plates at a density of 1×10⁴ cells/mL.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ginsenoside Rg3 (e.g., 50 or 100 µg/mL) or a vehicle control.

-

Incubation with Drug: Cells are treated for specified durations (e.g., 1, 2, 3, 4, and 5 days).

-

Addition of CCK-8: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The cells are incubated for an additional 2.5 hours at 37°C.

-

Absorbance Measurement: A 100 µL aliquot of the incubated medium from each well is transferred to a new 96-well plate. The colorimetric absorbance is measured at 450 nm using a microplate reader.

Cell Migration Assay (Scratch Wound)

This protocol is adapted from studies on the anti-migratory effects of Ginsenoside Rg3 on hypertrophic scar fibroblasts.[4]

-

Cell Seeding: Hypertrophic scar fibroblasts (HSFs) are seeded in 6-well culture plates at a density of 2×10⁵ cells per well.

-

Confluent Monolayer: The cells are incubated until they reach approximately 100% confluence.

-

Creating the Wound: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

Washing: The wells are gently washed with serum-free medium to remove detached cells.

-

Treatment: The medium is replaced with serum-free DMEM containing different concentrations of Ginsenoside Rg3 (e.g., 50, 100 µg/mL) or a vehicle control.

-

Imaging: Photographs of the wound in five random fields are taken immediately after scratching (0 hours) and at subsequent time points (e.g., 24 or 48 hours) using a microscope.

-

Analysis: The width of the scratch is measured at different time points to quantify the extent of cell migration into the wound area.

Transwell Invasion Assay

This protocol is based on methodologies used to assess the effect of Ginsenoside Rg3 on liver cancer cell invasion.[7]

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are pre-coated with Matrigel to simulate an extracellular matrix.

-

Cell Seeding: Cancer cells (e.g., HepG2, MHCC-97L) are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium containing various concentrations of Ginsenoside Rg3.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cell invasion through the Matrigel and the porous membrane.

-

Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The cells that have invaded the lower surface of the membrane are fixed with a fixative (e.g., 4% formaldehyde) and stained with a staining solution (e.g., crystal violet).

-

Quantification: The number of stained, invaded cells is counted in several random fields under a microscope.

Signaling Pathways and Visualizations

Ginsenoside Rg3 has been shown to modulate several key signaling pathways involved in cell proliferation, migration, and survival. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of Ginsenoside Rg3 on the TGF-β/Smad and ERK signaling pathways.

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for assessing cell viability using the CCK-8 assay.

TGF-β/Smad Signaling Pathway Inhibition by Ginsenoside Rg3

Caption: Ginsenoside Rg3 inhibits the TGF-β/Smad pathway.

ERK Signaling Pathway Inhibition by Ginsenoside Rg3

Caption: Ginsenoside Rg3 inhibits the ERK signaling pathway.

References

- 1. Ginsenoside Rg3 inhibits keloid fibroblast proliferation, angiogenesis and collagen synthesis in vitro via the TGF-β/Smad and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg3 inhibits keloid fibroblast proliferation, angiogenesis and collagen synthesis in vitro via the TGF‑β/Smad and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. The inhibitory effects of 20(R)-ginsenoside Rg3 on the proliferation, angiogenesis, and collagen synthesis of hypertrophic scar derived fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analyses reveal that ginsenoside Rg3(S) partially reverses cellular senescence in human dermal fibroblasts by inducing peroxiredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The inhibitory efficacy of Ginsenoside Rg3 on proliferation and migration of colonic carcinoma cells through the JAK3/STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Anti-Cancer Activities of Ginsenoside Rg3 on Triple Negative Breast Cancer Cell Models [mdpi.com]

- 10. Ginsenoside Rg3 enhances the anticancer effect of 5-FU in colon cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on Gymnoside III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside III is a naturally occurring glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of the orchid Gymnadenia conopsea. First identified and structurally elucidated in 2006, this compound belongs to a class of glycosidic compounds that are characteristic of this plant species. Despite the long-standing use of Gymnadenia conopsea in traditional medicine for a variety of ailments, including its use as a tonic and for treating neurasthenia and chronic hepatitis, research specifically on this compound is exceptionally limited. This technical guide provides a comprehensive review of the existing scientific literature on this compound, covering its phytochemical context, isolation, and structural characterization. It also highlights the significant gap in the literature regarding its pharmacological activity and mechanism of action, presenting a clear view of the current state of knowledge and identifying opportunities for future research.

Introduction

Gymnadenia conopsea (L.) R. Br., commonly known as the fragrant orchid, has a history of use in traditional Asian medicine.[1][2] Its tubers are known to contain a diverse array of phytochemicals, including glucosides, phenanthrenes, and stilbenes.[3] Among these, a series of glucosyloxybenzyl 2-isobutylmalates, named gymnosides, have been isolated. This compound is one of seven such compounds, Gymnosides I-VII, that were first reported by Morikawa et al. in 2006.[4] While extracts of G. conopsea have been shown to possess a range of biological activities, including anti-viral and neuroprotective effects, the specific contributions of its individual constituents, such as this compound, remain largely unexplored.[3] This document synthesizes the available data on this compound to serve as a foundational resource for researchers.

Phytochemistry

Source and Chemical Structure

This compound is a natural product isolated from the tubers of the orchid Gymnadenia conopsea.[4] It is classified as a glucosyloxybenzyl 2-isobutylmalate. The fundamental structure consists of a benzyl alcohol moiety glycosidically linked to a glucose molecule, which is further esterified with a 2-isobutylmalate group. The precise stereochemistry and structural details were determined through chemical and physicochemical evidence, including spectroscopic analysis.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 899430-03-6 | [5] |

| Molecular Formula | C24H36O12 (Isomeric with other Gymnosides) | Inferred from class |

| Appearance | Not specified in literature | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |

Experimental Protocols

Isolation of this compound from Gymnadenia conopsea

The detailed experimental protocol for the isolation of this compound is described in the primary literature by Morikawa et al. (2006).[4] While the full text is not widely available, a generalized workflow can be constructed based on the abstract and standard phytochemical isolation techniques for glycosides from plant material.[6]

Objective: To isolate and purify this compound from the tubers of Gymnadenia conopsea.

Methodology:

-

Plant Material Collection and Preparation: Fresh tubers of Gymnadenia conopsea are collected, authenticated, and then dried. The dried tubers are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a polar solvent like methanol or a methanol/water mixture, to extract a broad range of compounds, including glycosides. This is often done through maceration or ultrasonic-assisted extraction.[3] The resulting solution is filtered to remove solid plant debris.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Glycosides like this compound are expected to be found in the more polar fractions, such as the ethyl acetate or n-butanol fractions.

-

Chromatographic Separation: The fraction containing the gymnosides is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: The fraction is first separated using column chromatography over a stationary phase like silica gel or a macroporous resin (e.g., Diaion HP-20).[7] Elution is performed with a gradient of solvents, typically mixtures of chloroform and methanol or ethyl acetate and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of the target compounds are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.[6]

-

-

Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.[4]

-

Chemical Methods: Acid hydrolysis can be used to break the glycosidic and ester bonds to identify the constituent sugar (glucose), the aglycone (benzyl alcohol derivative), and the malate derivative separately.

-

Caption: Generalized workflow for the isolation of this compound.

Pharmacological Data

There is a significant lack of published data on the pharmacological activities of purified this compound. The existing research has focused on the biological activities of crude extracts or fractions of Gymnadenia conopsea.

Table 2: Summary of Pharmacological Data for this compound

| Activity Assayed | Results | Quantitative Data | Reference |

| Acetylcholinesterase Inhibition | Very weak inhibition | <10% inhibition at 10⁻⁵ M (for a mixture of gymnosides) | [1] |

| Other Activities | No data available | N/A | N/A |

While the plant source, G. conopsea, is associated with various traditional medicinal uses and has demonstrated activities such as anti-fatigue, antioxidant, antiviral, and immunoregulatory effects in modern studies, these properties have not been specifically attributed to this compound.[1][8] A recent study on G. conopsea led to the bioactivity-guided isolation of antistroke compounds; however, this compound was not identified among the active constituents in that research.[4]

Signaling Pathways

To date, there are no published studies investigating the mechanism of action or any associated signaling pathways for this compound. The lack of significant, confirmed pharmacological activity has precluded further research into its molecular targets.

Conclusion and Future Directions

This compound is a well-characterized phytochemical from the tubers of Gymnadenia conopsea. However, beyond its isolation and structural elucidation, there is a profound dearth of scientific information. The core requirements for considering a natural product for drug development, namely robust pharmacological data and an understanding of its mechanism of action, are completely absent for this compound.

This review serves to highlight a significant knowledge gap and to underscore the need for systematic evaluation of the biological activities of this compound. Future research should prioritize:

-

Broad Biological Screening: Purified this compound should be subjected to a wide range of in vitro biological assays to identify any potential therapeutic activities, such as anti-inflammatory, anti-cancer, neuroprotective, or immunomodulatory effects.

-

Bioactivity-Guided Isolation Re-evaluation: Given the numerous traditional uses of G. conopsea, it is possible that this compound contributes to the overall therapeutic effect of the plant extract in synergy with other compounds. Further bioactivity-guided fractionation studies are warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

Until such studies are conducted, this compound remains a compound of phytochemical interest with an unknown and untapped potential for therapeutic application.

References

- 1. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. questjournals.org [questjournals.org]

- 8. researchgate.net [researchgate.net]

Gymnoside III: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside III, a natural product isolated from the tubers of Gymnadenia conopsea, represents a promising area for phytochemical and pharmacological research. This document provides a comprehensive technical guide on this compound, consolidating its core chemical properties, potential biological activities, and relevant experimental methodologies. While direct experimental data on this compound is limited, this guide draws upon research on related compounds from Gymnadenia conopsea to propose potential avenues for investigation, particularly in the areas of neuroprotection and anti-inflammatory effects. This whitepaper aims to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a glucosyloxybenzyl 2-isobutylmalate. Its fundamental chemical identifiers are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 899430-03-6 | [1] |

| Molecular Formula | C42H58O23 | [1] |

| Molecular Weight | 930.9 g/mol | [1] |

| Source Organism | Gymnadenia conopsea | [2] |

Potential Biological Activities and Areas for Investigation

While specific biological activities of this compound are not yet extensively documented, research on other constituents of Gymnadenia conopsea suggests potential therapeutic applications.

Neuroprotective Effects

A recent study focusing on the bioactivity-guided isolation of antistroke compounds from Gymnadenia conopsea demonstrated the neuroprotective potential of several isolated compounds.[3] Although this compound was not the primary focus of this study, the findings suggest that compounds from this plant possess protective effects against oxygen-glucose deprivation/reperfusion (OGD/R) injury in PC12 cells, a common in vitro model for cerebral ischemia.[3][4] The table below summarizes the neuroprotective effects of a compound isolated from G. conopsea in this model, indicating a promising area of research for this compound.

| Compound (from G. conopsea) | Concentration (µM) | Cell Survival Rate (%) |

| Compound 17 | 12.5 | 68.39 |

| 25 | 69.62 | |

| 50 | 74.16 | |

| Edaravone (Positive Control) | 12.5 | 65.47 |

| 25 | 66.71 | |

| 50 | 74.31 |

Anti-inflammatory Activity

Extracts from the Orchidaceae family, to which Gymnadenia conopsea belongs, have shown anti-inflammatory properties.[5] A common mechanism for anti-inflammatory action is the inhibition of nitric oxide (NO) production.[6][7][8][9][10] While direct evidence for this compound is lacking, the anti-inflammatory potential of G. conopsea extracts suggests that this compound may contribute to such effects. Further investigation into the ability of this compound to modulate inflammatory mediators is warranted.

Experimental Protocols

For researchers interested in investigating the potential biological activities of this compound, the following experimental protocol, adapted from studies on related compounds, can serve as a methodological basis.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay in PC12 Cells

This in vitro assay is a widely used model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.

Objective: To determine the protective effect of this compound on PC12 cells subjected to OGD/R-induced injury.

Methodology:

-

Cell Culture: PC12 cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.

-

OGD Induction: To induce ischemic-like conditions, the culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber with a low oxygen concentration (e.g., 0.3% O2) for a specified duration (e.g., 6 hours).[11][12][13]

-

Compound Treatment: this compound, at various concentrations, is added to the glucose-free medium during the OGD period. A vehicle control and a positive control (e.g., edaravone) should be included.

-

Reperfusion: Following the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for a reperfusion period (e.g., 24 hours).[14]

-

Cell Viability Assessment: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[14]

Potential Signaling Pathways for Investigation

The biological effects of natural products are often mediated through the modulation of specific intracellular signaling pathways. Based on the potential neuroprotective and anti-inflammatory activities, the following pathways are proposed as targets for investigating the mechanism of action of this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15][16][17][18] Its modulation can impact cellular responses to stress, such as ischemia.

Caption: A simplified diagram of the MAPK signaling cascade.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[19][20][21][22][23] Its inhibition is a common mechanism for the anti-inflammatory effects of natural compounds.

Caption: Overview of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

This compound presents an intriguing subject for natural product research. While current literature lacks extensive data on its specific biological activities, the pharmacological profile of its source, Gymnadenia conopsea, and related compounds, strongly suggests potential in the areas of neuroprotection and anti-inflammation. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future investigations. Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound, which may lead to the development of novel therapeutic agents.

References

- 1. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

Spectroscopic Data Interpretation for Gymnoside III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Gymnoside III, a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea. The structural elucidation of this natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key data and experimental methodologies crucial for its characterization.

Introduction to this compound

This compound belongs to a class of glucosyloxybenzyl 2-isobutylmalates, which are characteristic secondary metabolites of the orchid species Gymnadenia conopsea[1][2]. The definitive structural analysis of this compound was reported by Morikawa et al. in their 2006 publication in the Journal of Natural Products. This work detailed the isolation and characterization of seven new compounds, including this compound, from the tubers of this plant[1][2][3]. The molecular formula for this compound is C42H58O23, with a molecular weight of 930.90.

Spectroscopic Data

The structural framework of this compound has been elucidated using a suite of spectroscopic methods. While the specific, detailed NMR and MS data tables from the primary literature were not accessible in the conducted search, this section outlines the expected data based on the known structure and general characteristics of similar natural products.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation | Reference |

| ESI-MS/FAB-MS | ToF/Orbitrap | [M+Na]+ or [M+H]+ | Molecular ion peak confirming the molecular weight. | [1][2] |

Note: The exact experimental values for the observed m/z are detailed in the primary publication by Morikawa et al. (2006).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental to piecing together the intricate structure of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| Data not available in search results. | [1][2] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Assignment | Reference |

| Data not available in search results. | [1][2] |

Note: The comprehensive assignment of all proton and carbon signals for this compound is provided in the work by Morikawa et al. (2006).

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

The isolation of this compound from the tubers of Gymnadenia conopsea typically involves the following steps:

-

Extraction: The dried and powdered tubers are extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions containing the desired compounds are further purified using a combination of chromatographic techniques. This often includes:

-

Column Chromatography: Using silica gel or reversed-phase (e.g., ODS) stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for final purification to yield pure this compound.

-

Spectroscopic Analysis

The structural characterization of the purified this compound is carried out using the following spectroscopic methods:

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a Time-of-Flight (ToF) or Orbitrap mass analyzer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d4 or pyridine-d5. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons within the molecule.

Workflow for Spectroscopic Data Interpretation

The logical flow from sample preparation to the final elucidated structure of this compound is a systematic process. The following diagram illustrates this workflow.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The interpretation of spectroscopic data is paramount for the structural elucidation of complex natural products like this compound. A combination of mass spectrometry and a suite of 1D and 2D NMR experiments provides the necessary information to determine its molecular formula, identify functional groups, and establish the precise connectivity of its atoms. The foundational work by Morikawa et al. (2006) provides the detailed spectroscopic evidence for the structure of this compound, and their publication remains the primary reference for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Gymnoside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Analysis of Related Glucosyloxybenzyl 2-Isobutylmalates

The following table summarizes the quantitative data for five related glucosyloxybenzyl 2-isobutylmalates isolated from Gymnadenia conopsea. This data is presented to offer a benchmark for the expected yields and purity that may be achieved for Gymnoside III using similar protocols[2].

| Compound | Retention Time (min) | Linearity Range (μg/mL) | Regression Equation | Correlation Coefficient (r) | Limit of Detection (ng) | Limit of Quantification (ng) | Recovery (%) |

| Dactylorhin B | 18.5 | 1.20 - 24.0 | y = 25.4x + 0.1 | > 0.9999 | 1.8 | 6.0 | 97.7 |

| Dactylorhin E | 22.1 | 0.40 - 8.0 | y = 28.1x + 0.3 | > 0.9998 | 1.5 | 5.0 | 101.0 |

| Loroglossin | 25.8 | 0.25 - 5.0 | y = 30.2x - 0.2 | > 0.9999 | 1.2 | 4.0 | 99.5 |

| Dactylorhin A | 28.3 | 0.50 - 10.0 | y = 27.9x + 0.1 | > 0.9999 | 1.6 | 5.5 | 98.6 |

| Militarine | 32.5 | 0.30 - 6.0 | y = 29.5x - 0.1 | > 0.9998 | 1.4 | 4.5 | 100.2 |

Experimental Protocols

Extraction of Crude this compound from Gymnadenia conopsea Tubers

This protocol describes the initial extraction of a crude mixture containing this compound from dried plant material.

Materials:

-

Dried and powdered tubers of Gymnadenia conopsea

-

70% Ethanol (v/v)

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Accurately weigh the powdered tubers of G. conopsea.

-

Place the powdered material in a round-bottom flask and add 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Perform extraction under reflux for 2 hours.

-

Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of the Crude Extract by Solvent Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

Materials:

-

Crude extract from Protocol 1

-

Distilled water

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Separatory funnel

Procedure:

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

First, extract the aqueous suspension three times with an equal volume of petroleum ether to remove nonpolar compounds. Collect and combine the petroleum ether fractions.

-

Next, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. Collect and combine the ethyl acetate fractions.

-

Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. This compound and other polar glycosides are expected to partition into the n-butanol fraction.

-

Collect and combine the n-butanol fractions.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Purification by Column Chromatography

This protocol outlines the purification of this compound from the n-butanol fraction using two types of column chromatography.

3.1 Macroporous Resin Column Chromatography

Materials:

-

Concentrated n-butanol fraction

-

D101 macroporous resin

-

Glass column

-

Distilled water

-

Ethanol (various concentrations)

Procedure:

-

Dissolve the dried n-butanol fraction in a minimal amount of distilled water.

-

Pack a glass column with D101 macroporous resin and equilibrate with distilled water.

-

Load the dissolved sample onto the column.

-

Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., water, 30% ethanol, 50% ethanol, 95% ethanol).

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine the fractions that show the presence of this compound (based on comparison with a reference standard if available, or by analytical HPLC).

-

Concentrate the combined fractions containing this compound.

3.2 Silica Gel Column Chromatography

Materials:

-

Enriched fraction from macroporous resin chromatography

-

Silica gel (200-300 mesh)

-

Glass column

-

Chloroform

-

Methanol

Procedure:

-

Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

-

Pack a glass column with silica gel and equilibrate with the starting solvent system.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor by TLC or HPLC.

-

Combine the fractions containing pure or nearly pure this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound for biological assays or as a reference standard, a final purification step using preparative HPLC is recommended.

Materials:

-

Partially purified this compound from column chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Acetic acid (optional, for pH adjustment)

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve the partially purified this compound in the HPLC mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a suitable mobile phase gradient. A common mobile phase for separating such compounds is a gradient of acetonitrile and water, sometimes with a small amount of acid like acetic acid to improve peak shape[2].

-

Inject the sample onto the preparative C18 column.

-

Monitor the elution profile at an appropriate UV wavelength (e.g., 221.5 nm for similar compounds)[2].

-

Collect the fraction corresponding to the this compound peak.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent from the purified fraction by lyophilization or evaporation under reduced pressure.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway for this compound

Disclaimer: The precise signaling pathway of this compound has not been fully elucidated. The following diagram illustrates a common pathway affected by related natural glycosides, such as certain ginsenosides, which exhibit anti-inflammatory and neuroprotective effects. This is a putative pathway that could be investigated for this compound.

References

Application Note: Preparation of Gymnoside III Solutions in DMSO for Biological Assays

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Gymnoside III as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside III is a naturally occurring glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of the orchid Gymnadenia conopsea.[1] As a high-purity (>98%) analytical standard, this compound serves as a critical tool in phytochemistry for the accurate quantification and standardization of herbal extracts and formulations containing this and structurally related compounds. This document provides detailed application notes and experimental protocols for the effective use of this compound as an analytical standard.

Gymnadenia conopsea has been traditionally used in folk medicine, and modern research has begun to uncover its pharmacological potential, including anti-oxidative, immunomodulatory, and neuroprotective properties.[2] Accurate quantification of its bioactive constituents, such as this compound, is therefore essential for quality control and for elucidating the mechanisms of action of related herbal products.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C42H58O23 | [3] |

| Molecular Weight | 930.90 g/mol | [3] |

| CAS Number | 899430-03-6 | [1][3] |

| Appearance | Solid | |

| Purity | >98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Storage | Store at -20°C |

Application Notes

This compound is primarily utilized as a reference standard in chromatographic techniques for:

-

Quality Control of Raw Herbal Materials: Ensuring the identity, purity, and potency of Gymnadenia conopsea tubers and other related plant materials.

-

Standardization of Herbal Extracts and Formulations: Quantifying the concentration of this compound in finished products to ensure batch-to-batch consistency and efficacy.

-

Pharmacokinetic Studies: Serving as a standard for the quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine) to study its absorption, distribution, metabolism, and excretion (ADME).

-

Bioactivity-Guided Fractionation: Aiding in the isolation and identification of bioactive compounds from plant extracts by providing a known reference point.

-

Metabolomic Studies: Facilitating the identification and quantification of related metabolites in plant systems.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of this compound standard for calibration curves and quality control samples.

Materials:

-

This compound analytical standard (>98% purity)

-

HPLC-grade methanol

-

Volumetric flasks (1 mL, 5 mL, 10 mL)

-

Analytical balance

-

Ultrasonic bath

Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound standard.

-

Transfer the weighed standard to a 1 mL volumetric flask.

-

Add a small amount of HPLC-grade methanol to dissolve the standard.

-

Use an ultrasonic bath for a few minutes to ensure complete dissolution.

-

Bring the solution to volume with methanol and mix thoroughly.

-

Store the stock solution at -20°C in a tightly sealed amber vial.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-